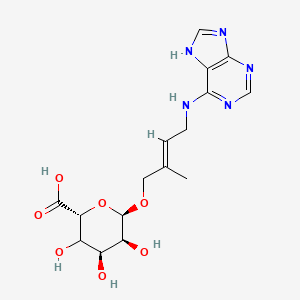
trans-Zeatin-O-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Zeatin-O-beta-D-glucuronide: is a derivative of trans-zeatin, a type of cytokinin, which is a class of plant hormones that promote cell division and growth. Cytokinins play a crucial role in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence. This compound is specifically known for its role in plant metabolism and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-beta-D-glucuronide typically involves the glucuronidation of trans-zeatin. This process can be catalyzed by enzymes such as UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase. The reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to trans-zeatin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms or plant cell cultures that express the necessary enzymes for glucuronidation. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.
Análisis De Reacciones Químicas
Types of Reactions: trans-Zeatin-O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: trans-Zeatin-O-beta-D-glucuronide is used in chemical research to study the synthesis and modification of cytokinins. It serves as a model compound for understanding the chemical properties and reactivity of glucuronidated cytokinins.
Biology: In biological research, this compound is used to investigate the role of cytokinins in plant growth and development. It is particularly useful in studies of cell division, shoot and root growth, and leaf senescence .
Industry: In the agricultural industry, this compound is explored for its potential use in enhancing crop yield and improving plant health. It may be used as a plant growth regulator to promote cell division and growth in various crops.
Mecanismo De Acción
trans-Zeatin-O-beta-D-glucuronide exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular activity. This includes promoting cell division, shoot and root growth, and delaying leaf senescence .
Comparación Con Compuestos Similares
trans-Zeatin: The parent compound of trans-Zeatin-O-beta-D-glucuronide, known for its strong cytokinin activity.
cis-Zeatin: An isomer of trans-zeatin with weaker biological activity.
Dihydrozeatin: A hydrogenated form of zeatin with distinct biological properties.
trans-Zeatin-N-glucosides: Glucosylated derivatives of trans-zeatin with varying biological activities
Uniqueness: this compound is unique due to its glucuronidation, which can affect its solubility, stability, and biological activity. This modification may influence its transport and metabolism within plant cells, making it distinct from other cytokinin derivatives.
Propiedades
Fórmula molecular |
C16H21N5O7 |
|---|---|
Peso molecular |
395.37 g/mol |
Nombre IUPAC |
(2R,4S,5S,6R)-3,4,5-trihydroxy-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O7/c1-7(2-3-17-13-8-14(19-5-18-8)21-6-20-13)4-27-16-11(24)9(22)10(23)12(28-16)15(25)26/h2,5-6,9-12,16,22-24H,3-4H2,1H3,(H,25,26)(H2,17,18,19,20,21)/b7-2+/t9-,10?,11-,12+,16+/m0/s1 |
Clave InChI |
SVCYESPMNBVMGC-FLRIIUJZSA-N |
SMILES isomérico |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@H]([C@H](C([C@@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















